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Compound of Interest

Compound Name: (E)-1,4-Dibromobut-2-ene-d6

Cat. No.: B12304533

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structural elucidation of (E)-1,4-Dibromobut-2-ene-d6. This
deuterated isotopologue of (E)-1,4-Dibromobut-2-ene is a valuable tool in mechanistic studies,
as an internal standard for quantitative analysis, and in the synthesis of complex deuterated
molecules.[1] The substitution of hydrogen with deuterium atoms allows for detailed
investigation of reaction pathways and kinetic isotope effects.

Molecular Structure and Properties

(E)-1,4-Dibromobut-2-ene-d6 possesses the chemical formula CsDeBrz2 and has a molecular
weight of approximately 219.94 g/mol .[2] The "(E)" designation signifies that the bromine-
substituted carbon groups are on opposite sides of the carbon-carbon double bond, resulting in
a trans configuration. The "-d6" indicates that all six hydrogen atoms of the parent molecule
have been replaced by deuterium.

Table 1: Physicochemical Properties of (E)-1,4-Dibromobut-2-ene and its Deuterated Analog
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(E)-1,4-Dibromobut-2-ene-

Property (E)-1,4-Dibromobut-2-ene .

CAS Number 821-06-7[3][4][5] 118886-18-3[2]

Molecular Formula CaHeBr2[3][6][7] CaDeBr2

Molecular Weight 213.90 g/mol [3][8] 219.94 g/mol [2]

Melting Point 48-51 °C[4][9] Not available

Boiling Point 205 °C[4][9] Not available

IUPAC Name (E)-1,4-dibromobut-2-ene[3] (E)-14-dibromo-1,1,2.3,44-

hexadeuteriobut-2-ene[2]

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural
confirmation of (E)-1,4-Dibromobut-2-ene-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the analysis of deuterated compounds.[10][11] While
IH NMR is used for the non-deuterated analogue, 2H (Deuterium) NMR is the primary
technique for confirming the positions of deuterium atoms in the labeled compound.

1H NMR of (E)-1,4-Dibromobut-2-ene (for comparison): The proton NMR spectrum of the non-
deuterated compound would show two characteristic signals:

o Adoublet for the four equivalent methylene protons (CHzBr) due to coupling with the vinylic
protons.

o Atriplet for the two equivalent vinylic protons (=CH) due to coupling with the methylene
protons.

2H NMR of (E)-1,4-Dibromobut-2-ene-d6: The deuterium NMR spectrum is expected to show
two signals corresponding to the two different chemical environments of the deuterium atoms:

e One signal for the four deuterons of the CD2Br groups.
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e Another signal for the two deuterons of the =CD groups.

The absence of significant signals in the *H NMR spectrum of the deuterated compound
confirms the high isotopic purity.

13C NMR Spectroscopy: The 13C NMR spectrum will show two signals, corresponding to the two
chemically non-equivalent carbon atoms. The signals will appear as multiplets due to C-D

coupling.

Table 2: Predicted NMR Data for (E)-1,4-Dibromobut-2-ene-d6

Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (6, ppm)

2H ~4.0 Triplet -CDz2Br

2H ~6.0 Triplet =CD-

13C ~30 Multiplet -CD2Br

13C ~130 Multiplet =CD-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic
composition of the molecule.[11]

Expected Mass Spectrum of (E)-1,4-Dibromobut-2-ene-d6: The mass spectrum will show a
molecular ion peak cluster corresponding to the mass of C4DsBr2. The characteristic isotopic
pattern of bromine (°Br and 8Br in an approximate 1:1 ratio) will be observed. The molecular
ion peak for the d6 compound will be shifted by 6 mass units compared to the non-deuterated
analogue.

Table 3: Predicted Mass Spectrometry Data
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lon Predicted m/z Notes
[M]* (CaDe7°Br2) 218
Most abundant peak in the
[M]* (C4aDe7°BréiBr) 220
cluster
[M]* (CaDe®1Br2) 222

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.
[12] The C-D stretching vibrations in the deuterated compound will appear at a lower frequency
(around 2100-2250 cm~1) compared to the C-H stretching vibrations (around 2900-3100 cm™1)
in the non-deuterated analogue.

Table 4: Key Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm~?)
C-D Stretch (alkenyl) ~2250

C-D Stretch (alkyl) ~2150

C=C sStretch ~1650

C-Br Stretch ~600

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of (E)-1,4-Dibromobut-
2-ene-d6.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent
(e.g., CDCIs, Acetone-d6).
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» 'H NMR Acquisition: Acquire a *H NMR spectrum to check for residual protons and
determine isotopic purity.

* 2H NMR Acquisition: Acquire a 2H NMR spectrum to confirm the presence and location of
deuterium atoms. A high-field spectrometer is recommended due to the lower gyromagnetic
ratio of deuterium.[10]

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum to identify the carbon
skeleton. A longer acquisition time may be necessary due to the lower natural abundance of
13C and the splitting of signals by deuterium.

o Data Processing: Process the spectra using appropriate software to determine chemical
shifts, coupling constants, and integrals.

Mass Spectrometry Protocol (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or a gas chromatograph.

« lonization: lonize the sample using a standard electron energy of 70 eV.

o Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion
and fragment ions.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and
characteristic fragmentation patterns.

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

o Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
e Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in the molecule.
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Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of (E)-1,4-

Dibromobut-2-ene-d6.
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Caption: Workflow for the Structural Elucidation of (E)-1,4-Dibromobut-2-ene-d6.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic data points contribute to the final
structural confirmation.
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Caption: Interrelation of Spectroscopic Data for Structural Confirmation.

This guide provides a foundational understanding of the processes involved in the structural
elucidation of (E)-1,4-Dibromobut-2-ene-d6. The application of these techniques and the
careful interpretation of the resulting data are crucial for ensuring the identity and purity of this
important deuterated compound for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_4-Dibromo-2-butene-d6
https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_4-Dibromo-2-butene-d6
https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_4-Dibromo-2-butene
https://pubchem.ncbi.nlm.nih.gov/compound/trans-1_4-Dibromo-2-butene
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3312702.htm
https://sielc.com/e-14-dibromo-2-butene
https://www.chemicalbook.com/SpectrumEN_821-06-7_1hnmr.htm
http://atb.uq.edu.au/molecule.py?molid=37950
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-1_4-dibromobut-2-ene
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-1_4-dibromobut-2-ene
https://www.chembk.com/en/chem/(e)-1,4-dibromobut-2-ene
https://magritek.com/2023/09/08/detecting-deuterium-at-natural-abundance-with-spinsolve-benchtop-nmr-spectrometer/
https://magritek.com/2023/09/08/detecting-deuterium-at-natural-abundance-with-spinsolve-benchtop-nmr-spectrometer/
https://resolvemass.ca/analytical-characterization-of-deuterated-compounds/
https://pubs.acs.org/doi/pdf/10.1021/ed062p633
https://www.benchchem.com/product/b12304533#e-1-4-dibromobut-2-ene-d6-structural-elucidation
https://www.benchchem.com/product/b12304533#e-1-4-dibromobut-2-ene-d6-structural-elucidation
https://www.benchchem.com/product/b12304533#e-1-4-dibromobut-2-ene-d6-structural-elucidation
https://www.benchchem.com/product/b12304533#e-1-4-dibromobut-2-ene-d6-structural-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12304533?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12304533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12304533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

